molecular formula C13H10Cl2O2 B1309874 Dichlorodiphenoxymethane CAS No. 4885-03-4

Dichlorodiphenoxymethane

Cat. No. B1309874
CAS RN: 4885-03-4
M. Wt: 269.12 g/mol
InChI Key: TVIUSKXXXZSVJU-UHFFFAOYSA-N
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Description

Dichlorodiphenoxymethane is a chemical compound with the molecular formula (C6H5O)2CCl2 . It is used as a reactant for the cyclocondensation of aminophenols and amines, and for the preparation of LIM-Kinase 2 inhibitors for the treatment of ocular hypertension .


Molecular Structure Analysis

The molecular structure of Dichlorodiphenoxymethane is represented by the linear formula (C6H5O)2CCl2 . The exact molecular structure analysis is not provided in the available resources .


Physical And Chemical Properties Analysis

Dichlorodiphenoxymethane is a powder or crystalline substance . It has a molecular weight of 269.12 g/mol . The specific physical and chemical properties of Dichlorodiphenoxymethane are not detailed in the available resources .

Scientific Research Applications

(C6H5O)2CCl2 (C_6H_5O)_2CCl_2 (C6​H5​O)2​CCl2​

, is a mixed derivative of orthocarbonic acid and has various applications in scientific research. Below is a comprehensive analysis of six unique applications, each detailed in its own section.

Synthesis of Spirocyclic Orthocarbonates

Dichlorodiphenoxymethane serves as a starting material for the synthesis of spirocyclic orthocarbonates . These compounds are of interest due to their potential applications in creating polymers with unique properties, such as high thermal stability and resistance to solvents.

Preparation of LIM-Kinase 2 Inhibitors

Researchers have used Dichlorodiphenoxymethane in the preparation of LIM-Kinase 2 inhibitors . These inhibitors are significant in the study of ocular hypertension and could lead to new treatments for conditions like glaucoma.

Cyclocondensation Reactions

The compound is a reactant in cyclocondensation reactions with aminophenols and amines . Cyclocondensation is a key step in synthesizing various heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals.

Crystallographic Studies

Dichlorodiphenoxymethane has been studied using single-crystal X-ray crystallography to understand its molecular structure . The insights gained from such studies can inform the design of new materials and drugs.

Material Science Research

In material science, Dichlorodiphenoxymethane’s properties are explored to develop new materials. Its structural peculiarities, such as molecular symmetry close to C2v, are of particular interest .

Chemical Synthesis

This compound is also used in broader chemical synthesis processes as a reagent due to its reactive dichloromethyl group, which can be involved in various organic transformations .

Safety And Hazards

Dichlorodiphenoxymethane is classified as a skin corrosive and can cause severe skin burns and eye damage . It is recommended to avoid breathing its dust, mist, gas, or vapors. Contact with skin and eyes should be avoided, and protective equipment should be worn when handling it .

properties

IUPAC Name

[dichloro(phenoxy)methoxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2O2/c14-13(15,16-11-7-3-1-4-8-11)17-12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVIUSKXXXZSVJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(OC2=CC=CC=C2)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80408505
Record name Dichlorodiphenoxymethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dichlorodiphenoxymethane

CAS RN

4885-03-4
Record name Dichlorodiphenoxymethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dichlorodiphenoxymethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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